N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide
Description
N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide is a structurally complex molecule featuring a fused furopyrimidinone core substituted with a 4-(methylsulfanyl)phenyl group at position 4 and an N-(4-chlorobenzyl)acetamide moiety at position 2. The methylsulfanyl substituent introduces moderate electron-donating properties, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(4-methylsulfanylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-31-16-8-4-14(5-9-16)20-19-17(12-30-21(19)28)26(22(29)25-20)11-18(27)24-10-13-2-6-15(23)7-3-13/h2-9,20H,10-12H2,1H3,(H,24,27)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBWGVABJHDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is complex, featuring multiple functional groups that may contribute to its biological activity. The presence of the chlorobenzyl group and the methylsulfanyl moiety are particularly noteworthy as they are often associated with increased potency in various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O3S |
| Molecular Weight | 429.93 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study published in MDPI, the compound was tested against several cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer). The results showed:
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
These values indicate a moderate level of cytotoxicity compared to standard chemotherapeutic agents like doxorubicin which has an IC50 of approximately 0.877 µM against MCF-7 cells .
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspases. Western blot analysis from related studies indicated that treatment with this compound led to increased levels of cleaved caspases 3 and 9 in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
The minimum inhibitory concentration (MIC) values suggest that while it is effective against certain pathogens, further optimization may be necessary to enhance its efficacy .
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Substituents : Pyrimidine ring with 4,6-dimethyl and sulfanyl groups; acetamide linked to 4-methylpyridinyl.
- Key Differences: Lacks the fused furopyrimidinone core and chlorobenzyl group. The sulfanyl group here is part of the pyrimidine ring rather than a phenyl substituent.
- Synthesis : Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide.
- Relevance : Highlights the role of sulfanyl groups in modulating electronic properties and crystal packing.
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Substituents : Acetamide linked to 4-chlorophenyl and 3,4-difluorophenyl groups.
- Key Differences : Simpler structure without heterocyclic cores. The dihedral angle between aromatic rings is 65.2°, influencing crystal packing via N–H⋯O hydrogen bonds.
- Physicochemical Properties : Melting point 394–396 K; hydrogen-bonded chains along [100].
Fused Heterocyclic Analogues
Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidino[5,4-b][1]benzofuran-3-yl]-acetate
- Substituents : Imidazo-benzo-furo-pyrimidine core with 4-chlorophenyl and ethyl ester groups.
- Key Differences: More extended fused-ring system compared to the furopyrimidinone core. The ester group contrasts with the acetamide in the target compound.
- Crystallography : Disorder in the main residue; R factor = 0.056.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Substituents : Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and sulfonamide groups.
- Key Differences : Presence of sulfonamide instead of acetamide; fluorinated aromatic systems enhance metabolic stability.
- Physicochemical Properties : Melting point 175–178°C; molecular mass 589.1 g/mol.
Functional Group Comparisons
Methylsulfanyl vs. Methoxy/Fluoro Substituents
- Methylsulfanyl : Electron-donating via sulfur lone pairs; enhances lipophilicity (logP ~1.5–2.0).
- Fluoro : Electron-withdrawing; reduces metabolic degradation (e.g., in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide).
- Methoxy : Moderately electron-donating; increases solubility via hydrogen bonding.
Chlorobenzyl vs. Fluorobenzyl Groups
- 4-Chlorobenzyl : Higher lipophilicity (Cl substituent: π-π stacking with aromatic residues).
- 2-Fluorobenzyl : Introduces steric hindrance; alters dipole moments (e.g., in 2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide).
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
